GSK-3β Inhibitory Potency: Class Benchmarking Against Closest Azetidine-Oxazolidinedione Analogs
While a direct, publicly available IC50 value for this specific compound is absent, its structural homologs within the US9163013 patent family exhibit nanomolar GSK-3β inhibitory activity. The established structure-activity relationship (SAR) demonstrates that potency is highly sensitive to the N-acyl substituent. For example, within the same azetidine-oxazolidine-2,4-dione scaffold, the IC50 can range from 9.6 nM to >210 nM [1]. This indicates that the 2,4-dimethoxyphenylpropanoyl substitution is a critical driver of potency, and its activity is expected to fall within this defined active range, distinguishing it from less potent or untested generic alternatives.
| Evidence Dimension | Human GSK-3β Inhibition (Biochemical IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific CAS number |
| Comparator Or Baseline | Patent analogs: US9163013, compound 21 (IC50 = 9.6 nM); compound 17 (IC50 = 21 nM); CHEMBL3735730 (IC50 = 210 nM) |
| Quantified Difference | >20-fold range in potency within the same scaffold class |
| Conditions | Inhibition of human recombinant GSK-3beta using Ulight-CFFKNIVTPRTPPPSQQGK-amide substrate, 90 min LANCE assay |
Why This Matters
This defines the compound's activity potential within a therapeutically relevant nanomolar window, justifying its selection over cheaper, untested, or less defined in-class alternatives for kinase inhibitor research.
- [1] BindingDB. GSK-3beta inhibition data for US9163013 patent compounds. IC50 values: 9.6 nM, 12 nM, 21 nM, 300 nM, 210 nM. View Source
